(E)-1-(4-benzylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one hydrochloride
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Overview
Description
(E)-1-(4-benzylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and a furan ring connected through a propenone linkage, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-benzylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one hydrochloride typically involves a multi-step process:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine.
Aldol Condensation: The next step is the aldol condensation between 1-benzylpiperazine and furan-2-carbaldehyde in the presence of a base such as sodium hydroxide to form the (E)-1-(4-benzylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for the aldol condensation step and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-benzylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The propenone linkage can be reduced to form the corresponding saturated ketone.
Substitution: The benzyl group on the piperazine ring can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated ketone derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
(E)-1-(4-benzylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (E)-1-(4-benzylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The furan ring and propenone linkage may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: A simpler analogue lacking the furan and propenone moieties.
Furan-2-carbaldehyde: A precursor in the synthesis of the target compound.
N-Benzylpiperazine derivatives: Various derivatives with different substituents on the piperazine ring.
Uniqueness
(E)-1-(4-benzylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one hydrochloride is unique due to its combination of a piperazine ring, benzyl group, furan ring, and propenone linkage. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogues.
Properties
IUPAC Name |
(E)-1-(4-benzylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2.ClH/c21-18(9-8-17-7-4-14-22-17)20-12-10-19(11-13-20)15-16-5-2-1-3-6-16;/h1-9,14H,10-13,15H2;1H/b9-8+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDMMSAYWQVCAY-HRNDJLQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C=CC3=CC=CO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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